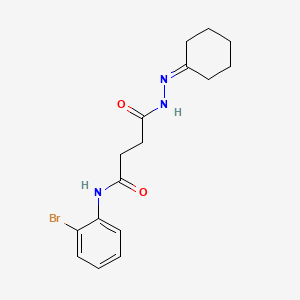![molecular formula C19H14BrClN2O2 B10955307 N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B10955307.png)
N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromopyridine moiety and a chlorophenoxy group attached to a benzamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide typically involves multiple steps:
Formation of the Bromopyridine Moiety: The bromopyridine component can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Chlorophenoxy Group: The chlorophenoxy group can be prepared by reacting 4-chlorophenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the bromopyridine and chlorophenoxy intermediates with a benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyridin-2-yl)-4-[(4-fluorophenoxy)methyl]benzamide
- N-(5-bromopyridin-2-yl)-4-[(4-methylphenoxy)methyl]benzamide
- N-(5-bromopyridin-2-yl)-4-[(4-nitrophenoxy)methyl]benzamide
Uniqueness
N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide is unique due to the specific combination of bromopyridine and chlorophenoxy groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity.
Properties
Molecular Formula |
C19H14BrClN2O2 |
|---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C19H14BrClN2O2/c20-15-5-10-18(22-11-15)23-19(24)14-3-1-13(2-4-14)12-25-17-8-6-16(21)7-9-17/h1-11H,12H2,(H,22,23,24) |
InChI Key |
YSXAPEGSVCUCDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955227.png)
![6-cyclopropyl-N-[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955232.png)
![ethyl 3-{[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10955235.png)
![4-({(E)-[4-methoxy-3-(thiomorpholin-4-ylmethyl)phenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10955236.png)
![2-{5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10955249.png)
![3-chloro-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10955255.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide](/img/structure/B10955266.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-methoxyphenyl)-N-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10955268.png)
![butan-2-yl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10955271.png)
![Methyl 5-benzyl-2-{[(3-iodophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10955279.png)
![N-[3-(6-{3-[(1-Adamantylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-F][1,3]benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide](/img/structure/B10955289.png)
![4-(2-methylpropyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10955293.png)

![2-[({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10955308.png)
